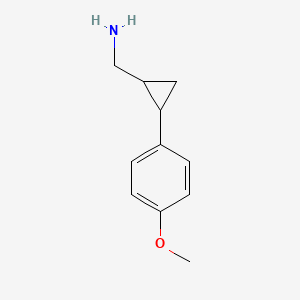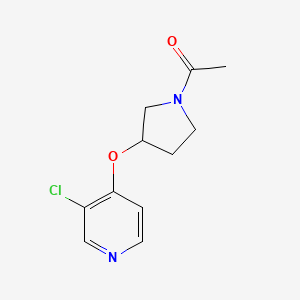
5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole” would likely involve a five-membered oxazole ring with chlorine atoms at the 5th position and a dichlorophenyl group at the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds with similar structures are known to undergo a variety of chemical reactions. These can include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown that derivatives similar to 5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole exhibit remarkable efficiency in corrosion inhibition. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for its ability to inhibit corrosion of mild steel in acidic media, demonstrating high inhibition efficiencies and following Langmuir's adsorption isotherm in both hydrochloric and sulfuric acids (Lagrenée et al., 2002).
Synthesis and Biological Evaluation
Compounds with structural similarities to this compound have been synthesized and evaluated for various biological activities. For example, the discovery and optimization of 5-(2-(trifluoromethyl)phenyl)indazoles as novel transient receptor potential A1 (TRPA1) antagonists showcase the potential for designing compounds with significant in vitro and in vivo activity in models of inflammatory pain (Rooney et al., 2014).
Anticancer and Antimicrobial Activities
Novel biologically potent heterocyclic compounds, including oxazole derivatives, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds show promising results against various cancer cell lines and pathogenic strains, highlighting their potential as novel drugs. The synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives further underscore the therapeutic potential of these compounds, with specific derivatives showing activity against a range of cancer types including leukemia, lung cancer, and breast cancer (Kattimani et al., 2013).
Interaction with Biological Macromolecules
Studies on the interactions of triazole derivatives with biological macromolecules such as human serum albumin, bovine hemoglobin, and DNA have been conducted to understand their binding properties and mechanisms. These interactions are crucial for the development of novel drug candidates, providing insights into their pharmacokinetics and pharmacodynamics. The research highlights strong interactions between these compounds and biological macromolecules, suggesting the importance of structural features in their binding efficiency (Liu et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-(2,3-dichlorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-6-3-1-2-5(9(6)12)7-4-8(11)14-13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJSZNHTTUPXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NOC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188228-39-8 |
Source


|
| Record name | 5-chloro-3-(2,3-dichlorophenyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2865807.png)




![1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2865814.png)




